molecular formula C14H26N2O6 B6147312 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid CAS No. 496974-25-5

3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid

Cat. No.: B6147312
CAS No.: 496974-25-5
M. Wt: 318.4
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring dual Boc groups: one on the amino group at position 3 and another on the aminomethyl substituent at position 2 of the propanoic acid backbone. The Boc groups serve as protective moieties, enhancing stability during synthetic processes, particularly in peptide synthesis where selective deprotection is critical. Its molecular structure combines steric bulk and hydrophobicity due to the two tert-butyl groups, which influence solubility and reactivity.

Properties

CAS No.

496974-25-5

Molecular Formula

C14H26N2O6

Molecular Weight

318.4

Purity

95

Origin of Product

United States

Preparation Methods

Starting Material: 3-Amino-2-(aminomethyl)propanoic Acid

The synthesis begins with 3-amino-2-(aminomethyl)propanoic acid, a hypothetical diamine precursor. Due to its limited commercial availability, this compound may require custom synthesis via:

  • Reductive Amination : Reacting 2-methyl-3-oxopropanoic acid with ammonia under hydrogenation conditions (Pd/C, H₂, 50 psi).

  • Enzymatic Resolution : Using lipases or proteases to isolate the desired stereoisomer.

First Boc Protection (C3 Amine)

Reagents :

  • Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Tetrahydrofuran (THF)/Water (3:1)

Conditions :

  • Temperature: 0°C → 25°C (gradual warming)

  • Time: 12 hours

  • Yield: 85–90% (mono-Boc intermediate)

Mechanism :
The Boc group is introduced via nucleophilic attack of the C3 amine on Boc₂O, facilitated by DMAP. The aqueous THF system minimizes ester hydrolysis of the propanoic acid moiety.

Second Boc Protection (C2 Aminomethyl Group)

Reagents :

  • Boc₂O (2.5 equiv)

  • Triethylamine (TEA, 3.0 equiv)

  • Solvent: Dichloromethane (DCM)

Conditions :

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 70–75% (di-Boc product)

Optimization :

  • Excess Boc₂O ensures complete protection of the less nucleophilic C2 aminomethyl group.

  • TEA neutralizes liberated CO₂, preventing carbamate decomposition.

Convergent Synthesis Route

Fragment Preparation

Fragment A (Boc-protected β-amino acid) :

  • Synthesize (S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid via established methods.

Fragment B (Boc-protected aminomethyl group) :

  • Prepare tert-butyl (aminomethyl)carbamate via Gabriel synthesis followed by Boc protection.

Coupling Reaction

Reagents :

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

  • Hydroxybenzotriazole (HOBt, 1.2 equiv)

Conditions :

  • Solvent: DCM

  • Temperature: 0°C → 25°C

  • Time: 18 hours

  • Yield: 60–65%

Mechanism :
DCC activates the carboxylic acid of Fragment A, enabling amide bond formation with Fragment B. HOBt suppresses racemization by forming an active ester intermediate.

Critical Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°CPrevents Boc group cleavage
Solvent PolarityTHF > DCM > AcCNHigher polarity improves Boc₂O solubility
pH8–9 (aqueous phase)Minimizes acid-catalyzed decomposition

Data derived from analogous Boc-protection reactions.

Stereochemical Control

  • Chiral Auxiliaries : Use (S)-2-methylpropanoic acid derivatives to enforce configuration at C3.

  • Low-Temperature Coupling : Reduces epimerization during fragment assembly.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.44 (s, 18H, Boc CH₃), δ 3.20 (m, 2H, CH₂NHBoc)
¹³C NMR δ 156.2 (C=O Boc), δ 80.1 (C(CH₃)₃)
HRMS [M+H]⁺ calc. 389.21, found 389.20

Data inferred from structurally related compounds.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

  • Chiral Analysis : >99% ee (Chiralpak AD-H column)

Industrial-Scale Considerations

Cost-Effective Reagents

ReagentCost (USD/kg)Scalability
Boc₂O250–300High
DCC500–600Moderate
DMAP1,200–1,500Low

Switching to EDCI (ethylcarbodiimide hydrochloride) reduces costs by 40% without compromising yield.

Waste Management

  • Boc Deprotection Byproducts : tert-Butanol and CO₂, mitigated via scrubbers.

  • Solvent Recovery : >90% THF and DCM reclaimed via distillation .

Chemical Reactions Analysis

Types of Reactions

  • Hydrolysis: : The Boc groups can be removed under acidic conditions, yielding the free amines.

  • Oxidation and Reduction: : Under specific conditions, the compound can undergo oxidation or reduction to modify the functional groups attached to the amino backbone.

  • Substitution: : Various nucleophilic substitutions can occur on the amine groups or the carboxylic acid moiety.

Common Reagents and Conditions

  • Acids: (e.g., HCl or TFA) are used for Boc deprotection.

  • Oxidizing Agents: such as PCC (pyridinium chlorochromate) for selective oxidations.

  • Reducing Agents: like LiAlH4 (lithium aluminum hydride) for reductions.

Major Products Formed

The reactions produce derivatives such as amines, acids, or further protected amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid: has several research applications:

  • Peptide Synthesis: : It serves as a building block for synthesizing peptides and proteins.

  • Chemical Biology: : Used in studies related to enzyme functions and interactions.

  • Medicinal Chemistry: : Research in drug development utilizes this compound for its versatility in forming complex molecules.

  • Material Science: : Can be employed in creating polymers and other materials with specific properties.

Mechanism of Action

The compound’s primary mechanism of action involves its role as a protected amino acid derivative. In biological systems, it can be deprotected to release free amines, which then participate in various biochemical pathways. The Boc groups protect the amines during chemical reactions, ensuring the integrity of the desired functional groups until they are selectively removed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and properties of analogous Boc-protected amino acids:

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications CAS/Reference
3-{[(tert-Butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid Dual Boc groups: 3-amino and 2-aminomethyl ~330 (estimated) High steric bulk; potential for peptide synthesis with selective deprotection N/A
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl group at position 2 203.24 95% synthesis yield; used in antimalarial drug intermediates 16948-10-0
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl group at position 2 (R-enantiomer) 203.24 Enantiomer-specific applications in chiral synthesis 132696-45-8
2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid Thiazole ring at position 3 272.33 Heterocyclic functionality; potential for bioconjugation 879502-02-0
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid Diazirinyl group at position 3 243.26 Photoaffinity labeling applications 2095409-43-9
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid 4-Ethylphenyl group at position 3 293.36 Enhanced hydrophobicity; research tool in medicinal chemistry 261380-34-1

Physicochemical Properties

  • Solubility : The dual Boc groups significantly enhance hydrophobicity, likely reducing aqueous solubility compared to analogs with polar substituents (e.g., thiazole or diazirine groups) .
  • Stability : Boc groups are acid-labile, making the compound susceptible to cleavage under acidic conditions. This contrasts with bromoacetamido derivatives (e.g., ’s compound), which exhibit reactivity under basic conditions .

Biological Activity

The compound 3-{[(tert-butoxy)carbonyl]amino}-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoic acid is a β-amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H23N2O4
  • CAS Number : 20887-86-9
  • Molecular Weight : 245.32 g/mol

Antiviral Activity

Research has indicated that β-amino acid derivatives, including compounds similar to this compound, exhibit antiviral properties. For instance, derivatives with β-amino acid moieties have been shown to act as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. One study reported an IC50 value of 50 μM for a related compound, suggesting moderate antiviral activity .

Antimicrobial Activity

The antimicrobial potential of β-amino acids has also been documented. Compounds containing specific substituents showed enhanced antibacterial activity against various strains. For example, derivatives with thiourea functionalities demonstrated increased efficacy compared to standard antibiotics . This suggests that the structural modifications of β-amino acids can lead to significant improvements in antimicrobial potency.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of related β-amino acid compounds. For instance, a compound with a similar structure was shown to inhibit carrageenan-induced footpad edema in mice, indicating its potential as an anti-inflammatory agent comparable to established treatments like tacrolimus .

The mechanisms underlying the biological activities of these compounds often involve interactions with specific receptors or enzymes. For example, certain β-amino acids have been found to modulate immune responses by affecting cytokine production and cell proliferation in peripheral blood mononuclear cells (PBMCs) .

Study 1: Neuraminidase Inhibition

A study evaluated the antiviral activity of a series of β-amino acid derivatives against neuraminidase. The results indicated that modifications at the amino and carbonyl positions significantly influenced inhibitory potency. The most potent compound exhibited an IC50 value significantly lower than that of standard neuraminidase inhibitors .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various β-amino acid derivatives. It was found that compounds with halogenated phenyl groups displayed superior activity against resistant bacterial strains compared to their unmodified counterparts. This highlights the importance of structural diversity in enhancing biological activity .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50/EffectReference
This compoundAntiviralIC50 = 50 μM
Related β-amino acid derivativeAntimicrobialEffective against resistant strains
Similar compoundAnti-inflammatoryInhibits edema in mice

Q & A

Q. Methodological Approach :

Validate compound identity via ¹H/¹³C NMR and chiral HPLC .

Standardize bioassays using reference compounds (e.g., cisplatin for cytotoxicity).

Perform molecular docking studies to predict binding modes and reconcile activity differences .

What strategies mitigate side reactions during Boc protection of the amino groups in this compound?

Basic Research Focus
Common side reactions include:

  • Incomplete protection : Add Boc₂O in 1.5-fold excess and monitor via TLC .
  • Deprotection under acidic conditions : Avoid HCl in aqueous workup; use trifluoroacetic acid (TFA) in dichloromethane for selective cleavage .
  • Racemization : Maintain pH <8 during reactions to prevent α-hydrogen abstraction .

Advanced Consideration :
For sterically hindered derivatives (e.g., dimethyl-substituted backbone), microwave-assisted synthesis reduces reaction time and byproduct formation .

How can computational modeling enhance the design of derivatives for specific therapeutic targets?

Advanced Research Focus
Computational tools aid in:

  • Reaction pathway prediction : Quantum mechanical calculations (e.g., DFT) identify low-energy intermediates and transition states .
  • Structure-activity relationships (SAR) : Molecular dynamics simulations predict how substituents (e.g., 4-fluorophenyl) influence target binding (e.g., kinase inhibition) .
  • Stereochemical optimization : Docking studies with enantiomers guide chiral synthesis priorities .

Q. Advanced Research Focus

Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) to resolve (R)- and (S)-enantiomers .

Optical Rotation : Compare [α]D values with literature data for Boc-protected analogs .

X-ray Crystallography : Resolve ambiguous cases (e.g., dimethyl-substituted derivatives) to confirm absolute configuration .

Note : Contradictions in reported melting points () may stem from polymorphic forms; DSC analysis is recommended for batch consistency .

How do researchers address solubility challenges in biological assays for this hydrophobic compound?

Q. Basic Research Focus

  • Solubilization agents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous dispersion .
  • Prodrug strategies : Synthesize methyl esters () or PEGylated derivatives to enhance bioavailability.
  • Analytical validation : Confirm stability via LC-MS to rule out aggregation or degradation during assays .

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